Dibenzylbutyrolactone

Prostate cancer TRAIL apoptosis Structure-activity relationship

Procurement professionals and principal investigators: Nortrachelogenin (Dibenzylbutyrolactone, CAS 34444-37-6) is the only lignan with a C-8 hydroxyl group that delivers unmatched TRAIL sensitization—the most potent hit among 27 tested compounds—while remaining non-hemolytic at antifungal MICs. Unlike trachelogenin or matairesinol, it cannot be metabolized to enterolactone, making it the definitive negative control for dietary lignan studies and a reliable starting point for anticancer and agrochemical programs. Secure ≥98% pure material to eliminate batch-to-batch variability and ensure assay reproducibility.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
CAS No. 34444-37-6
Cat. No. B191986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzylbutyrolactone
CAS34444-37-6
Synonyms8'-(R)-4,4',8-trihydroxy-3,3'-dimethoxylignanolide
dihydro-3-hydroxy-3,4-bis((4-hydroxy-3-methoxyphenyl)methyl)-2(3H)-furanone
nortrachelogenin
nortrachelogenin, (3R-cis)-isomer
wikstromol
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O
InChIInChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3
InChIKeyZITBJWXLODLDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzylbutyrolactone (CAS 34444-37-6) for Scientific Procurement: Sourcing the Pharmacologically Distinct Lignan Nortrachelogenin


Dibenzylbutyrolactone, systematically identified by CAS 34444-37-6 and commonly referred to as nortrachelogenin or (−)-wikstromol, is a naturally occurring lignan belonging to the dibenzylbutyrolactone structural class [1]. It is characterized by a 2,3-dibenzylbutyrolactone skeleton featuring a critical hydroxyl group at the C-8 position, distinguishing it from close structural analogs like trachelogenin (C-8 methyl) and matairesinol (no C-8 substitution) [1]. This compound is isolated from various plant species, including *Partrinia scabiosaefolia* and *Wikstroemia indica*, and has been characterized for its multifaceted bioactivities, including anticancer, antifungal, and anti-inflammatory properties, with its differentiation from in-class compounds driven by this unique C-8 hydroxyl pharmacophore [2].

Why Generic Dibenzylbutyrolactone Lignans Cannot Substitute for Nortrachelogenin in Targeted Research


Substituting nortrachelogenin with other dibenzylbutyrolactone lignans like trachelogenin or matairesinol is scientifically invalid due to profound functional divergence arising from a single structural modification. The presence of a hydroxyl group at the C-8 position in nortrachelogenin, rather than a methyl group (trachelogenin) or hydrogen (matairesinol), dictates its biological fate and mechanism of action. Critically, this substitution prevents its conversion to the mammalian lignan enterolactone (ENL), a metabolic pathway available to 7-hydroxymatairesinol (HMR) and matairesinol, resulting in distinct *in vivo* endocrine effects [1]. Furthermore, in a screen of 27 lignans, nortrachelogenin uniquely emerged as the most potent sensitizer of prostate cancer cells to TRAIL-induced apoptosis, a property not shared by its close structural analogs, underscoring that its therapeutic activity is highly structure-specific and not a general class effect [2].

Quantitative Differentiation Data for Dibenzylbutyrolactone (Nortrachelogenin) Against Closest Analogs


TRAIL Sensitization in Prostate Cancer: Nortrachelogenin as the Most Potent Among 27 Screened Lignans

In a direct head-to-head screen of 27 lignan compounds for their ability to sensitize prostate cancer cells to TRAIL-induced apoptosis, nortrachelogenin (NTG) was identified as the most efficient compound. This functional superiority was not observed with structurally similar dibenzylbutyrolactone lignans like matairesinol, confirming the critical role of the 8-hydroxy substitution for this mechanism of action [1]. Furthermore, this sensitization was shown to be cancer-cell specific, as pretreatment with NTG did not sensitize a non-malignant prostate cell line to TRAIL-induced cell death [1].

Prostate cancer TRAIL apoptosis Structure-activity relationship

Antifungal Selectivity: Potent Membrane-Disrupting Activity Against Pathogenic Fungi Without Human Erythrocyte Hemolysis

Nortrachelogenin demonstrated potent antifungal activity against pathogenic fungal strains, including *Candida albicans*, *Malassezia furfur*, and *Trichosporon beigelii*, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25.0 μg/mL [1]. In a direct head-to-head comparison, the clinical antifungal amphotericin B was more potent (MIC 6.3 μg/mL for all strains). However, a critical differentiation was observed in selectivity: nortrachelogenin caused no detectable hemolysis (N/D) against human erythrocytes at concentrations up to 100 μg/mL. In stark contrast, amphotericin B induced significant hemolysis, with 95.3% hemolysis observed at 100 μg/mL, still showing 25.2% hemolysis at the lowest tested concentration of 3.1 μg/mL [1].

Antifungal Candida albicans Hemolytic selectivity

NF-κB Pathway Inhibition: Nortrachelogenin's Differential Potency Compared to Trachelogenin and Matairesinol

In a head-to-head comparison of three main dibenzylbutyrolactone components from *Caulis Trachelospermi*, the inhibitory activities against the TNFα-induced NF-κB signaling pathway were quantified. Nortrachelogenin exhibited an IC50 of 49.4 μM, which is notably higher (i.e., less potent) than trachelogenin (IC50 = 17.9 μM) and matairesinol (IC50 = 29.1 μM) [1]. This data establishes that while nortrachelogenin is active, it possesses a distinct potency rank within this specific anti-inflammatory pathway, further reinforcing that its biological profile is not generic across all assays but rather uniquely configured by its structure [1].

Anti-inflammatory NF-κB inhibition Dibenzylbutyrolactone lignan

Fungal Morphological Deformation: Superior Activity of Nortrachelogenin in *Pyricularia oryzae* Bioassay

In a study evaluating six compounds isolated from *Wikstroemia indica* roots, (+)-nortrachelogenin (compound 2) demonstrated the most potent activity in inducing morphological deformation of *Pyricularia oryzae* mycelia. Its Minimum Morphological Deformation Concentration (MMDC) was 31.3 ± 1.8 μM. This was substantially more potent than all other tested compounds, including daphnoretin (68.4 ± 1.3 μM), genkwanol A (45.8 ± 0.5 μM), wikstrol A (70.1 ± 2.4 μM), wikstrol B (52.3 ± 0.9 μM), and daphnodorin B (73.7 ± 1.6 μM) [1]. This indicates that the specific structural features of (+)-nortrachelogenin confer a distinct advantage in targeting fungal cell morphology.

Antifungal Pyricularia oryzae Morphological deformation

In Vivo Metabolic Divergence: Absence of Enterolactone Conversion Contrasts with 7-Hydroxymatairesinol

The *in vivo* fate and biological effects of lignans are critically determined by minor structural variations. Nortrachelogenin (NTG), which possesses a hydroxyl group at C-8, is structurally similar to 7-hydroxymatairesinol (HMR), which has a hydroxyl at C-7. However, key metabolic and functional differences exist. While HMR is converted to the mammalian estrogenic lignan enterolactone (ENL) and can inhibit DMBA-induced mammary tumor growth, NTG is not converted to ENL [1]. Consequently, in the DMBA-model, NTG showed no inhibition of tumor growth and instead caused a significant increase in uterine weight—an endocrine side effect not observed with life-long HMR exposure, which left uterine and prostate weights unaffected [1].

Lignan metabolism Enterolactone Endocrine modulation

Validated Application Scenarios for Dibenzylbutyrolactone (Nortrachelogenin) Based on Quantitative Differentiation Data


Prostate Cancer TRAIL-Based Combination Therapy Research

Nortrachelogenin is the compound of choice for any research program investigating TRAIL sensitization in androgen-dependent prostate cancer. As established in Section 3, it is the most efficient sensitizer among 27 tested lignans, while simultaneously inhibiting both Akt membrane localization and growth factor receptor activation, creating a unique dual-targeted mechanism. Its demonstrated selectivity for malignant over non-malignant prostate cells further strengthens its candidacy as a lead scaffold for developing TRAIL-based combination therapies [4].

Novel Antifungal Scaffold Development with Improved Therapeutic Index

For medicinal chemistry programs seeking to develop new classes of antifungal agents, nortrachelogenin provides a validated starting point with a favorable selectivity window. The compound's membrane-disrupting mechanism is potent against clinically relevant fungi (MIC 12.5–25.0 μg/mL), while its complete absence of hemolytic activity at fungicidal concentrations (as shown in Section 3) offers a significant advantage over the toxic clinical standard, amphotericin B. This profile supports further structural optimization around the nortrachelogenin scaffold to enhance potency while preserving its inherent low hemolytic liability [4].

Selective Probe Molecule for Lignan Metabolic Fate Studies

Nortrachelogenin's unique inability to be converted to enterolactone (ENL), a key metabolic pathway for many lignans, makes it an essential negative control probe in pharmacokinetic and dietary intervention studies. As demonstrated in Section 3, this property allows researchers to delineate the biological effects of the parent lignan from its ENL-derived metabolites. Studies comparing nortrachelogenin with HMR or matairesinol can effectively discriminate between lignan-intrinsic activity and enterolactone-mediated effects, particularly in hormone-dependent cancer models where ENL is a significant confounder [4].

Agricultural Antifungal Discovery for *Pyricularia oryzae* Control

For agrochemical discovery programs targeting rice blast disease caused by *P. oryzae*, nortrachelogenin represents one of the most potent natural product leads. As quantified in Section 3, its MMDC of 31.3 μM is substantially lower than that of co-isolated lignans and other bioactive metabolites from the same source plant, indicating a specific structural advantage. Its ability to cause morphological deformation at low concentrations suggests a distinct mechanism of action that warrants investigation for crop protection applications [4].

Quote Request

Request a Quote for Dibenzylbutyrolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.